molecular formula C23H25NO6S B2909761 Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-19-1

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2909761
CAS No.: 867042-19-1
M. Wt: 443.51
InChI Key: SNOWPRAJENOVDH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring substituted with methanesulfonamide and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the methanesulfonamide and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, altering the oxidation state of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-sulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a sulfonamide group instead of a methanesulfonamide group.

    Ethyl 4-(4-methanesulfonamidophenyl)-6-(4-hydroxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(16-7-11-19(29-2)12-8-16)13-17(14-21(22)25)15-5-9-18(10-6-15)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWPRAJENOVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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